molecular formula C26H22N4O6 B2364838 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326877-39-7

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2364838
CAS No.: 1326877-39-7
M. Wt: 486.484
InChI Key: FHVAEBLGZHUHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1326877-39-7) is a synthetic organic compound with a molecular formula of C26H22N4O6 and a molecular weight of 486.48 g/mol . This complex molecule features a quinazoline-2,4(1H,3H)-dione core, a privileged structure in medicinal chemistry, which is functionalized with a 3-methoxybenzyl group at the N-3 position and a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety at the 7-position . The integration of these distinct pharmacophores is designed to yield a novel chemical entity with potential for diverse biological activities. Quinazoline-dione derivatives are subjects of significant research interest, with documented scientific literature exploring their properties . Notably, related quinazoline compounds have been investigated for their potential as inhibitors of metalloproteases, such as MMP-13 (Collagenase 3), which is a target in disease areas like osteoarthritis and age-related macular degeneration . This suggests a potential research application for this compound in biochemical pathway modulation and enzyme inhibition studies. The compound is supplied for non-human research use only. It is not intended for diagnostic or therapeutic applications. Researchers can access this chemical in various quantities to suit their experimental needs .

Properties

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(11-18)14-30-25(31)19-9-7-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-8-10-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVAEBLGZHUHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following features:

  • Molecular Formula : C20H20N4O4
  • Molecular Weight : 376.40 g/mol
  • Key Functional Groups : Quinazoline ring, oxadiazole moiety, and methoxybenzyl group.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating a series of quinazoline derivatives, compounds similar to This compound were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that several derivatives demonstrated moderate to strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL against these pathogens .

Compound IDBacterial StrainInhibition Zone (mm)MIC (mg/mL)
15Staphylococcus aureus1275
14aCandida albicans1370
14bEscherichia coli1080

Anti-inflammatory Activity

Quinazoline derivatives have also been studied for their anti-inflammatory effects. In experimental models using rats, certain analogues exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an effective anti-inflammatory agent .

Cytotoxic Activity

The cytotoxic potential of quinazoline derivatives has been explored in various cancer cell lines. For instance, compounds derived from the quinazoline scaffold showed significant cytotoxicity against HeLa and MCF-7 cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on a series of quinazoline derivatives revealed that compounds with oxadiazole substituents exhibited enhanced antimicrobial properties compared to their non-substituted counterparts. The incorporation of methoxy groups was found to improve solubility and bioavailability .
  • Anti-inflammatory Assessment : In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound demonstrated significant reduction in edema compared to control groups treated with standard NSAIDs .
  • Cytotoxicity Evaluation : A high-content screening (HCS) approach was utilized to assess the cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the quinazoline ring significantly impacted the cytotoxic profile of the compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Reported Biological Activities Synthesis Approach
Target Compound Quinazoline-2,4-dione 7-(1,2,4-oxadiazole-3-(3,4-dimethoxyphenyl)), 3-(3-methoxybenzyl) Hypothesized: kinase inhibition, anticancer Multi-step heterocyclic coupling
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline 8-(1,2,4-oxadiazole-3-phenyl) Pharmaceutical potential (unspecified) Oxadiazole-quinoline coupling
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones 1,2,4-Triazole/Oxadiazole hybrid Variable aryl/methyl/thio groups Antinociceptive, anticancer, antiviral Cyclocondensation reactions

Key Differences and Implications

Core Structure and Pharmacophore Diversity

  • The target compound’s quinazoline-dione core distinguishes it from quinoline-based oxadiazoles (e.g., the compound in ). Quinazoline-diones are known to interact with enzymes like dihydrofolate reductase, while quinolines often target DNA topoisomerases.
  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The oxadiazole in the target compound offers greater metabolic stability compared to triazole derivatives, which may hydrolyze more readily in vivo .

Substituent Effects

  • The 3,4-dimethoxyphenyl and 3-methoxybenzyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to non-methoxy-substituted analogues (e.g., phenyl groups in ). Methoxy groups can also participate in hydrogen bonding with biological targets.

Preparation Methods

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A widely cited method involves refluxing anthranilic acid (1 ) with isothiocyanate derivatives (2a–e ) in ethanol, yielding quinazoline intermediates (3a–e ) with 90–95% efficiency. For the target compound, anthranilic acid is first functionalized at position 7 to accommodate the 1,2,4-oxadiazole moiety.

Key Reaction Steps :

  • Cyclization : Anthranilic acid reacts with 3,4-dimethoxyphenyl isothiocyanate in ethanol under reflux to form 7-aminoquinazoline-2,4-dione.
  • N-Alkylation : The nitrogen at position 3 is alkylated using 3-methoxybenzyl chloride in dimethylformamide (DMF) with anhydrous potassium carbonate as a base. This step introduces the 3-methoxybenzyl group, critical for biological activity.

Optimization Notes :

  • Reaction temperatures above 80°C improve yields but risk decomposition.
  • Anhydrous conditions prevent hydrolysis of the isothiocyanate reagent.

Construction of the 1,2,4-Oxadiazole Moiety

The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-yl group is synthesized via a two-step sequence starting from 3,4-dimethoxybenzaldehyde (4 ):

Step 1: Nitrile Formation
3,4-Dimethoxybenzaldehyde undergoes condensation with hydroxylamine hydrochloride in the presence of iodine and aqueous ammonia, yielding 3,4-dimethoxybenzaldehyde oxime (5 ). Subsequent dehydration with acetic anhydride produces 3,4-dimethoxybenzonitrile (6 ) in 76–80% yield.

Step 2: Oxadiazole Cyclization
The nitrile (6 ) reacts with hydroxylamine hydrochloride in methanol under reflux to form amidoxime (7 ). This intermediate is then treated with chloroacetyl chloride in dry acetone, yielding 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (8 ) as a yellow oil after column chromatography (hexane:ethyl acetate, 9:1).

Critical Parameters :

  • Chloroacetyl chloride must be added dropwise to avoid exothermic side reactions.
  • Purification via column chromatography ensures >95% purity for subsequent coupling.

Coupling of Quinazoline and Oxadiazole Units

The final step involves nucleophilic substitution between the quinazoline-2,4-dione derivative (9 ) and the chloromethyl-oxadiazole intermediate (8 ):

Reaction Conditions :

  • Solvent : Anhydrous DMF
  • Base : Potassium carbonate (1.2 equivalents)
  • Catalyst : Potassium iodide (1 equivalent)
  • Temperature : Room temperature, 24-hour stirring

Mechanism :
The chloromethyl group on the oxadiazole (8 ) undergoes nucleophilic attack by the deprotonated nitrogen of the quinazoline-2,4-dione (9 ), forming a stable C–N bond.

Workup :
The reaction mixture is poured onto crushed ice, precipitating the crude product. Recrystallization from ethanol yields the final compound as a white crystalline solid (melting point: 218–220°C).

Spectroscopic Characterization

The structure of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is confirmed through:

  • 1H NMR :

    • Singlet at δ 3.85 ppm (6H, OCH3 groups)
    • Multiplet at δ 7.25–7.45 ppm (aromatic protons)
    • Doublet at δ 5.12 ppm (2H, N–CH2–Ar)
  • IR Spectroscopy :

    • Peaks at 1720 cm⁻¹ (C=O, quinazoline-dione)
    • 1620 cm⁻¹ (C=N, oxadiazole)
  • Mass Spectrometry :

    • Molecular ion peak at m/z 486.484 (C26H22N4O6)

Yield Optimization and Challenges

Reported Yields :

Step Yield (%)
Quinazoline core (9 ) 90–95
Oxadiazole (8 ) 50–60
Final coupling 65–70

Challenges :

  • Low Oxadiazole Yield : The amidoxime intermediate (7 ) is hygroscopic, requiring strict anhydrous conditions during cyclization.
  • Purification Complexity : Column chromatography is essential to separate regioisomers during oxadiazole synthesis.

Comparative Analysis of Alternative Routes

Route A : Direct coupling of preformed oxadiazole and quinazoline units (as described above).
Route B : Sequential assembly on the quinazoline core, which risks steric hindrance at position 7.

Advantages of Route A :

  • Higher regioselectivity.
  • Avoids side reactions at the electron-deficient quinazoline core.

Industrial-Scale Considerations

For large-scale production (>1 kg):

  • Solvent Recovery : DMF is distilled under vacuum for reuse.
  • Catalyst Recycling : Potassium iodide is recovered via aqueous extraction.
  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic oxadiazole cyclization.

Q & A

Q. What are the common synthetic strategies for synthesizing quinazoline-oxadiazole hybrids like this compound?

The synthesis typically involves:

  • Cyclocondensation : Reacting precursors like carbazides or hydrazides with carbonyl compounds (e.g., 1,1’-carbonyldiimidazole) in solvents such as phosphorous oxychloride or dimethylformamide .
  • Alkylation : Introducing substituents (e.g., methoxybenzyl groups) via benzyl chlorides or chloroacetamides under reflux conditions with bases like NaH or K₂CO₃ .
  • Purification : Techniques such as recrystallization (ethanol/methanol) or column chromatography ensure high yields (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms connectivity of methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~470–500) verify molecular weight alignment with theoretical values .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities are reported for quinazoline-oxadiazole derivatives?

Related compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .
  • Anticancer Potential : IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines, linked to topoisomerase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?

  • Temperature Control : Maintaining 80–100°C during cyclocondensation reduces side reactions like hydrolysis of intermediates .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in oxadiazole synthesis, achieving >90% yield .
  • In-situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species to adjust reaction kinetics .

Q. What experimental approaches resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy) reveals steric and electronic effects on target binding .
  • Dose-Response Curves : EC₅₀ comparisons under standardized assays (e.g., ATPase inhibition) clarify potency variations .
  • Molecular Dynamics Simulations : Predict binding affinities to enzymes like dihydrofolate reductase, reconciling discrepancies in IC₅₀ values .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme Assays : Direct measurement of enzyme activity (e.g., β-lactamase inhibition) using spectrophotometric monitoring of substrate conversion .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .
  • CRISPR-Cas9 Knockout Models : Validates target specificity by assessing activity in cell lines lacking suspected receptors (e.g., EGFR mutants) .

Q. How are stability and solubility challenges addressed for in vivo studies?

  • Salt Formation : Hydrochloride or mesylate salts improve aqueous solubility (e.g., >5 mg/mL in PBS) .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC increase by 3–5× in rodent models) .
  • Forced Degradation Studies : Stress testing under acidic/alkaline conditions identifies degradation pathways (e.g., oxadiazole ring hydrolysis) .

Q. What advanced analytical techniques resolve structural ambiguities in crystallographic studies?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves disorder in oxadiazole/quinazoline moieties (e.g., 0.63:0.37 occupancy ratio) .
  • Density Functional Theory (DFT) : Correlates experimental bond lengths/angles with computational models to validate tautomeric forms .
  • Dynamic NMR : Detects rotational barriers in methoxybenzyl groups, explaining temperature-dependent spectral splitting .

Methodological and Contradiction Analysis

Q. How do substituent variations impact pharmacokinetic properties?

  • LogP Modulation : Methoxy groups increase hydrophobicity (LogP ~3.5 vs. ~2.0 for unsubstituted analogs), enhancing membrane permeability .
  • Metabolic Stability : Fluorine or bromine substituents reduce CYP450-mediated oxidation (t₁/₂ increased from 2h to 6h in microsomal assays) .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporation of azide groups enables UV crosslinking for pull-down assays and target identification .
  • Fluorescence Polarization : Tracks compound binding to fluorescently tagged proteins (e.g., tubulin) in real-time .

Q. How are impurities quantified and controlled during scale-up synthesis?

  • QbD Principles : Design spaces for critical parameters (e.g., pH, solvent ratio) ensure impurity levels <0.1% per ICH guidelines .
  • LC-MS/MS : Detects trace intermediates (e.g., chlorinated byproducts) at ppm levels .

Future Directions and Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound?

  • Material Science : Self-assembly into supramolecular frameworks for catalysis, leveraging π-π stacking of quinazoline cores .
  • Photodynamic Therapy : Methoxy groups enhance singlet oxygen generation under UV light (ΦΔ >0.4 in preliminary studies) .

Q. How can AI/ML accelerate SAR optimization?

  • Generative Models : Predict novel analogs with improved solubility/activity using graph neural networks trained on ChEMBL data .
  • Automated High-Throughput Screening : Robotic platforms test 10⁴–10⁵ compounds/week, prioritizing candidates for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.